Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate
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Overview
Description
“Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate” is a chemical compound with the molecular formula C7H7ClO3S2 . It has a molecular weight of 238.7 g/mol . The IUPAC name for this compound is methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C7H7ClO3S2/c1-11-6(10)5-4(9)3(8)7(12-2)13-5/h9H,1-2H3 . Its canonical SMILES representation is COC(=O)C1=C(C(=C(S1)SC)Cl)O .Physical and Chemical Properties Analysis
This compound has a topological polar surface area of 100 Ų . It has a XLogP3-AA value of 3.5, indicating its partition coefficient between octanol and water . It has 1 hydrogen bond donor and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 237.9525141 g/mol .Scientific Research Applications
Thiophene derivatives, like Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate, are aromatic five-membered ring compounds with a sulfur heteroatom. These compounds have a presence in both natural and unnatural compounds with valuable bioactivities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Some thiophene derivatives are used in drugs, organic materials, agrochemicals, flavors, and dyes due to their diverse applications (D. Xuan, 2020).
Chemical Synthesis and Reactivity
The synthesis of thiophene derivatives, including this compound, has attracted considerable attention. Numerous known synthetic methods have been modified and improved, and novel synthetic approaches have been developed. These methods involve diverse catalysts and sometimes display reaction mechanisms. The efficiency, versatility, and use of environmentally friendly procedures are emphasized in the synthesis of thiophene derivatives (D. Xuan, 2020).
Potential in Medicinal Chemistry
Thiophene derivatives have found extensive applications in medicinal chemistry due to their broad spectrum of bioactivities. They serve as important intermediates and functional molecules in the development of new therapeutic agents. The structural modification of thiophene derivatives allows for the exploration of novel pharmacological properties and the enhancement of existing drug profiles (D. Xuan, 2020).
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways .
Pharmacokinetics
It is commonly used as an intermediate in organic synthesis, suggesting it may have significant bioavailability .
Result of Action
Thiophene derivatives are known to exhibit a range of biological activities .
Action Environment
Properties
IUPAC Name |
methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S2/c1-11-6(10)5-4(9)3(8)7(12-2)13-5/h9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDCDNALBHZWNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)SC)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743231 |
Source
|
Record name | Methyl 4-chloro-3-hydroxy-5-(methylsulfanyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104386-68-7 |
Source
|
Record name | Methyl 4-chloro-3-hydroxy-5-(methylsulfanyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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